![molecular formula C20H29NO3 B10860279 (9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B10860279.png)
(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Propan-2-yl-9-azabicyclo[331]nonan-3-yl) 3-hydroxy-2-phenylpropanoate is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate typically involves multiple steps. One common method includes the reaction of 9-azabicyclo[3.3.1]nonane with 3-hydroxy-2-phenylpropanoic acid under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for developing drugs targeting neurological disorders or other medical conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance polymers or advanced materials.
Mechanism of Action
The mechanism of action of (9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate: shares similarities with other bicyclic compounds such as tropane alkaloids and certain synthetic analogs.
Tropane Alkaloids: These compounds, like atropine and scopolamine, have similar bicyclic structures and are known for their pharmacological effects.
Uniqueness
What sets this compound apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H29NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C20H29NO3/c1-14(2)21-16-9-6-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-4-3-5-8-15/h3-5,7-8,14,16-19,22H,6,9-13H2,1-2H3 |
InChI Key |
ANNPRBHGSWBYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


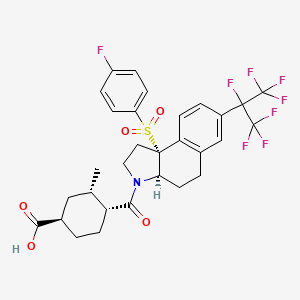

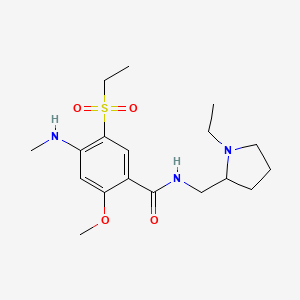
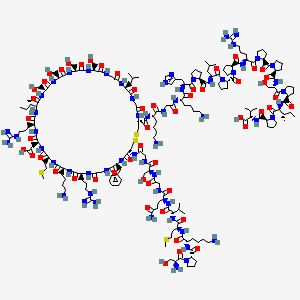
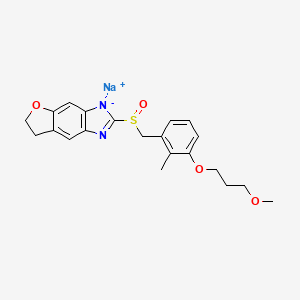

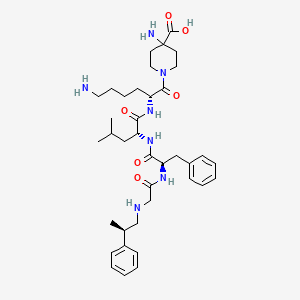
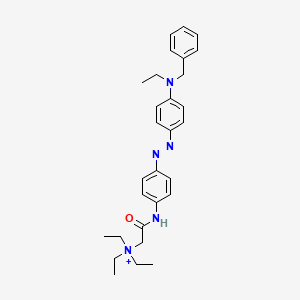
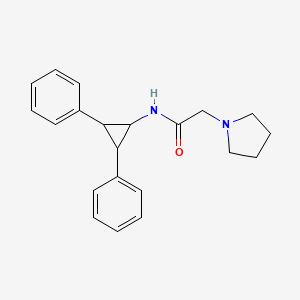
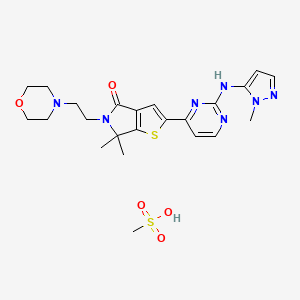

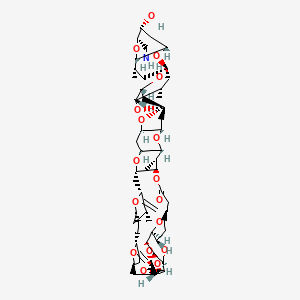
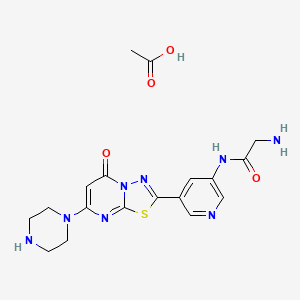
![[[(2R,4R)-4-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10860291.png)
